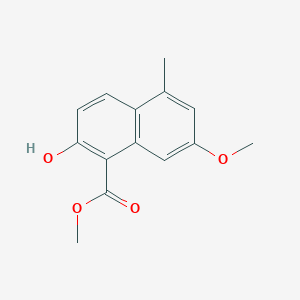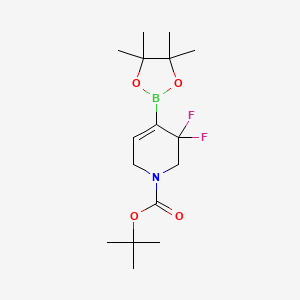![molecular formula C12H14O3S B13676361 Methyl 2-[(2-Formylphenyl)thio]-2-methylpropanoate](/img/structure/B13676361.png)
Methyl 2-[(2-Formylphenyl)thio]-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(2-Formylphenyl)thio]-2-methylpropanoate is an organic compound with a complex structure that includes a formyl group, a thioether linkage, and a methyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-Formylphenyl)thio]-2-methylpropanoate typically involves the reaction of 2-formylthiophenol with methyl 2-bromo-2-methylpropanoate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction conditions often require heating to facilitate the formation of the thioether bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[(2-Formylphenyl)thio]-2-methylpropanoate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions under basic conditions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used but generally involve the replacement of the thioether group.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(2-Formylphenyl)thio]-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving thioethers.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-[(2-Formylphenyl)thio]-2-methylpropanoate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the thioether linkage can undergo oxidation or substitution. These interactions can affect biochemical pathways, making the compound useful in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-[(2,3-Difluoro-6-formylphenyl)thio]acetate
- Methyl 2-[(2,5-Dimethylphenyl)thio]acetate
Uniqueness
Methyl 2-[(2-Formylphenyl)thio]-2-methylpropanoate is unique due to the presence of both a formyl group and a thioether linkage, which confer distinct reactivity patterns. This makes it a valuable compound for studying specific chemical reactions and developing new materials.
Eigenschaften
Molekularformel |
C12H14O3S |
|---|---|
Molekulargewicht |
238.30 g/mol |
IUPAC-Name |
methyl 2-(2-formylphenyl)sulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C12H14O3S/c1-12(2,11(14)15-3)16-10-7-5-4-6-9(10)8-13/h4-8H,1-3H3 |
InChI-Schlüssel |
GFZZMRAVOUPVIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)OC)SC1=CC=CC=C1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


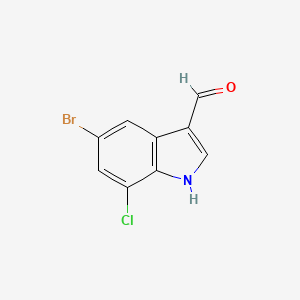
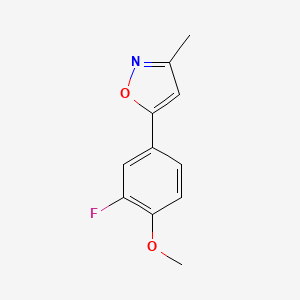
![2-Chloro-7-iodo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13676298.png)
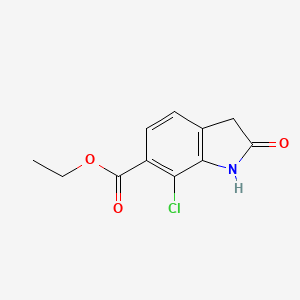
![8-Chloro-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13676306.png)
![7-Chloro-3-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13676314.png)
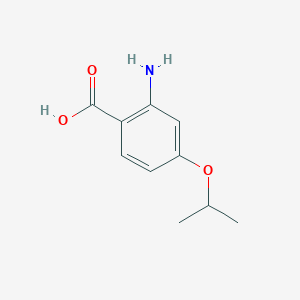
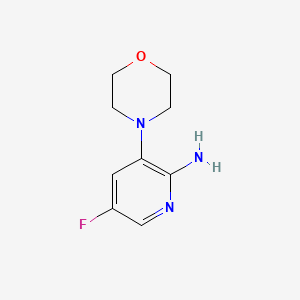
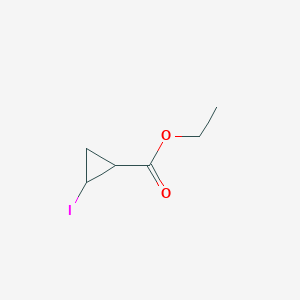
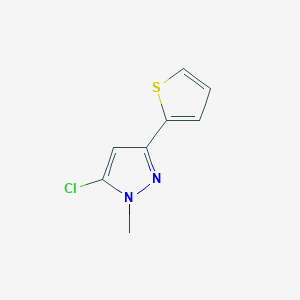
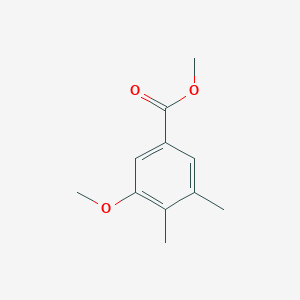
![2-Phenyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13676354.png)
